molecular formula C18H15ClN6O3 B11421859 2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide

2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11421859
M. Wt: 398.8 g/mol
InChI Key: LQGWTXYLXZGJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a triazolopyrimidine core, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

The synthesis of 2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves a multi-step process. One common method includes the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which is known for its efficiency and high yields . The reaction conditions often involve the use of copper(I) catalysts and organic azides, which facilitate the formation of the triazole ring. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrimidine core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication . The molecular pathways involved often include the inhibition of key signaling proteins and the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C18H15ClN6O3

Molecular Weight

398.8 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C18H15ClN6O3/c19-13-5-3-12(4-6-13)9-25-17-16(22-23-25)18(27)24(11-21-17)10-15(26)20-8-14-2-1-7-28-14/h1-7,11H,8-10H2,(H,20,26)

InChI Key

LQGWTXYLXZGJOY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl

Origin of Product

United States

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